molecular formula C6H12N2O2 B13328894 Piperidin-4-yl carbamate

Piperidin-4-yl carbamate

Cat. No.: B13328894
M. Wt: 144.17 g/mol
InChI Key: KCYQSFOCCXSZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-4-yl carbamate is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly in the development of covalent inhibitors for serine hydrolase enzymes . This structure is recognized as a privileged scaffold for creating potent and selective enzyme inhibitors. The core structure consists of a six-membered piperidine ring, which is essential for maintaining inhibitory potency, paired with a carbamate functional group that acts as an electrophilic "warhead" . The primary research value of this scaffold lies in its ability to be tuned for selectivity. By attaching appropriate substituents to the piperidine ring, researchers can develop compounds that are selective for specific enzyme targets. For instance, modifications can yield highly selective inhibitors for monoacylglycerol lipase (MAGL) or dual inhibitors that target both MAGL and fatty acid amide hydrolase (FAAH) . These enzymes are part of the endocannabinoid system, responsible for degrading the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively. Inhibiting these enzymes elevates brain endocannabinoid levels, producing CB1 receptor-dependent behavioral effects in mouse models, which is a key area of study for pain and neurological research . Mechanism of Action: The carbamate group covalently and reversibly binds to the active-site serine residue of target hydrolases. This inhibition blocks the enzyme's catalytic activity, leading to an accumulation of its endogenous substrate . The piperidine ring provides a critical structural framework that optimally positions the carbamate for this interaction, with modifications to this ring shown to abolish inhibitory activity . Research Applications: • Probe for Endocannabinoid System: Used to study the physiological roles of MAGL and FAAH and to investigate cannabinoid receptor signaling . • Pain and Inflammation Research: Inhibition of MAGL and FAAH elevates endocannabinoid levels, producing analgesic effects in animal models, making this scaffold relevant for developing potential therapeutics . • Chemical Biology & Proteomics: Serves as a core structure in competitive activity-based protein profiling (ABPP) to discover and characterize selective inhibitors for various serine hydrolases directly in native proteomes . Note: This product is intended for research and manufacturing use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

piperidin-4-yl carbamate

InChI

InChI=1S/C6H12N2O2/c7-6(9)10-5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

KCYQSFOCCXSZQY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC(=O)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to Piperidin-4-yl Carbamate (B1207046) Core Structures

The construction of the piperidin-4-yl carbamate core can be achieved through several reliable synthetic pathways. These methods offer flexibility in substrate scope and allow for the introduction of diverse functionalities.

Reductive Amination Approaches of Piperidin-4-one Derivatives

Reductive amination of piperidin-4-one derivatives stands out as a highly effective and widely used method for synthesizing piperidin-4-yl carbamates. asianpubs.orgmdpi.comresearchgate.net This strategy involves the reaction of a piperidin-4-one with an amine in the presence of a reducing agent.

An efficient, scalable process for the synthesis of methyl piperidine-4-yl-carbamate has been developed utilizing the reductive amination of 1-benzylpiperidin-4-one with ammonia, catalyzed by Raney-Ni. asianpubs.orgresearchgate.netasianpubs.org This is followed by the deprotection of the benzyl (B1604629) group. asianpubs.orgresearchgate.netasianpubs.org This method is advantageous due to the use of readily available starting materials and shorter reaction times, resulting in high yields. asianpubs.orgresearchgate.net Similarly, reductive amination of N-Boc-piperidin-4-one with anilines has been successfully employed to generate N-aryl-piperidin-4-yl amines, which can be further elaborated. mdpi.comresearchgate.net

Key parameters for successful reductive amination include the choice of catalyst and reaction conditions. Raney nickel is a commonly used catalyst, often in a 5-10 wt% loading, with reaction times typically ranging from 12 to 24 hours, affording yields between 65% and 78%.

Table 1: Reductive Amination of Piperidin-4-one Derivatives
Starting MaterialAmine SourceCatalyst/Reducing AgentKey ConditionsYieldReference
1-Benzylpiperidin-4-oneAmmoniaRaney-Ni-High asianpubs.orgresearchgate.netasianpubs.org
N-Boc-piperidin-4-oneAnilines--75-85% mdpi.com
Piperidin-4-oneMethylamineSodium cyanoborohydride or Raney nickel-65-78%

Nucleophilic Substitution Strategies in Carbamate Formation

Nucleophilic substitution is a fundamental and versatile strategy for the formation of the carbamate moiety on the piperidine (B6355638) ring. mdpi.comresearchgate.net This approach typically involves the reaction of a piperidin-4-amine derivative with a suitable chloroformate or an activated carbonate.

For instance, 4-(methylamino)piperidine can be reacted with tert-butyl chloroformate in an anhydrous solvent like dichloromethane (B109758), with triethylamine (B128534) added to neutralize the hydrochloric acid generated during the reaction. This method generally proceeds at temperatures between 0 and 25°C and can provide yields in the range of 70-85%. Another common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Nucleophilic substitution can also be employed to introduce the piperidine ring itself. The reaction of tert-butyl piperidin-4-ylcarbamate with 1-fluoro-2-nitrobenzene, for example, leads to a substituted nitrobenzene (B124822) derivative that can be further transformed. mdpi.com

Other Convergent Synthesis Pathways for Complex Analogues

More complex analogues of this compound can be accessed through convergent synthetic pathways, where key fragments are synthesized separately and then combined. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for rapidly generating molecular diversity. nih.gov This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be used to construct complex piperidine-containing scaffolds. nih.gov When a desired N-substituted 4-piperidone (B1582916) is not commercially available, the Ugi reaction can be performed with 4-piperidone, followed by N-alkylation of the piperidine nitrogen. nih.gov

Strategies for Carbamate Group Installation and Reversible Protection

The carbamate group in this compound often serves as a protecting group for the amine functionality during multi-step syntheses. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.

tert-Butoxycarbonyl (Boc) Protection and Deprotection in Research Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis due to its stability under a broad range of conditions and its straightforward removal. smolecule.commasterorganicchemistry.com

Installation: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) or tert-butyl chloroformate. masterorganicchemistry.com The reaction is usually carried out in a suitable solvent like dichloromethane or THF, often in the presence of a base such as triethylamine.

Deprotection: The removal of the Boc group is most commonly achieved under acidic conditions. masterorganicchemistry.commasterorganicchemistry.commdpi.com Concentrated strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently used. masterorganicchemistry.commdpi.comwikipedia.org For example, a solution of 50% TFA in dichloromethane can effectively cleave the Boc group. peptide.com Thermal deprotection offers an alternative, often milder, method. acs.org

The Boc group's lability to acid allows for orthogonal protection strategies, where other protecting groups that are stable to acid but labile to other conditions (e.g., base or hydrogenolysis) can be used in the same molecule. wikipedia.org

Alternative Carbamate Protecting Group Schemes and Their Utility

While the Boc group is prevalent, other carbamate protecting groups offer different lability profiles, enabling more complex synthetic designs. masterorganicchemistry.comwikipedia.orgacs.orgsnnu.edu.cn

Carbobenzyloxy (Cbz) group: This group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C). masterorganicchemistry.comwikipedia.org This orthogonality to the acid-labile Boc group is highly valuable in multi-step synthesis. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc) group: The Fmoc group is notable for its sensitivity to basic conditions. masterorganicchemistry.comwikipedia.org It is typically removed using a solution of piperidine in a solvent like dimethylformamide (DMF). wikipedia.orgpeptide.com This base-lability makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups. wikipedia.org

Other Carbamate Groups: A variety of other carbamate protecting groups, such as phenyl carbamate, 4-methoxyphenyl (B3050149) carbamate, methyl carbamate, and benzyl carbamate, have been employed in the synthesis of piperidine derivatives. acs.orgsnnu.edu.cn The choice of these groups can be tailored to allow for selective manipulation and deprotection as needed for the synthesis of complex target molecules. acs.orgsnnu.edu.cn

Table 2: Common Carbamate Protecting Groups and Their Deprotection Conditions
Protecting GroupAbbreviationCommon Deprotection Reagents/ConditionsReference
tert-ButoxycarbonylBocStrong acid (e.g., TFA, HCl), Heat masterorganicchemistry.commdpi.comwikipedia.orgacs.org
CarbobenzyloxyCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.comwikipedia.org
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine in DMF) masterorganicchemistry.comwikipedia.org

Derivatization and Functionalization at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for a variety of chemical transformations, allowing for the introduction of diverse functional groups to probe interactions with biological targets.

The piperidine nitrogen can be readily derivatized to form amides, ureas, and sulfonamides, which are key functional groups in many biologically active molecules. These transformations are fundamental in SAR studies.

Amides: Acylation of the piperidine nitrogen with carboxylic acids or their derivatives (e.g., acyl chlorides) yields N-acylpiperidines. mdpi.com For instance, coupling with various carboxylic acids using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) is a common strategy. ucanr.edu These amide derivatives have been explored as inhibitors for various enzymes. acs.orgnih.gov

Ureas: The synthesis of N-substituted ureas often involves reacting the piperidine amine with isocyanates or by using coupling agents. ucanr.eduucanr.edu One method involves the reaction of an amine with a 4-nitrophenyl carbamate intermediate. ucanr.edu Another approach utilizes a hypervalent iodine reagent, PhI(OAc)₂, to facilitate the coupling of amides and amines to form unsymmetrical ureas under mild, metal-free conditions. mdpi.com These urea (B33335) derivatives are significant in the development of inhibitors for enzymes like soluble epoxide hydrolase. ucanr.eduucanr.edu

Sulfonamides: Sulfonamides are typically prepared by reacting the piperidine amine with sulfonyl chlorides in the presence of a base. thno.orgnih.gov This reaction has been used to synthesize potent enzyme inhibitors. For example, a series of sulfonamido-based carbamates and ureas were synthesized as potential imaging agents for monoacylglycerol lipase (B570770) (MAGL), where the sulfonamide moiety plays a key role in enzyme interaction. thno.orgnih.gov The sulfonamide group can also serve as a stable isosteric replacement for an amide. ucanr.edu

Table 1: Derivatization at the Piperidine Nitrogen

Functional Group Synthetic Method Key Reagents Application Example
Amide Acylation Carboxylic acids, Acyl chlorides, EDCI Enzyme inhibitors ucanr.eduacs.org
Urea Reaction with Isocyanates Isocyanates, 4-Nitrophenyl carbamates, PhI(OAc)₂ Soluble epoxide hydrolase inhibitors ucanr.edumdpi.com
Sulfonamide Sulfonylation Sulfonyl chlorides MAGL inhibitors, Amide isosteres ucanr.eduthno.orgnih.gov

N-substitution through alkylation and acylation introduces a wide range of groups that can modulate a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability.

N-Alkylation: This is commonly achieved by reacting the piperidine with alkyl halides in the presence of a base like potassium carbonate. nih.govgoogle.com Reductive amination is another powerful method, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride. google.com These methods have been employed to synthesize compounds with improved pharmacokinetic profiles. nih.gov The introduction of fluorinated alkyl groups, for instance, can attenuate the basicity of the piperidine nitrogen and enhance cellular potency. acs.org

N-Acylation: This involves the reaction of the piperidine nitrogen with acylating agents like acyl chlorides or anhydrides. mdpi.comgoogle.com For example, tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate is synthesized via acylation and serves as an intermediate for various derivatives. smolecule.com Microwave-assisted acylation represents a more modern and efficient approach to this transformation. vulcanchem.com

Table 2: N-Substitution Reactions

Reaction Type Method Example Reagents Purpose
N-Alkylation Reaction with Alkyl Halides Alkyl halides, K₂CO₃ Improve pharmacokinetic properties nih.govgoogle.com
N-Alkylation Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃ Introduce diverse substituents google.com
N-Acylation Reaction with Acylating Agents Acyl chlorides, Anhydrides Synthesis of intermediates and final compounds smolecule.com

Modifications at the Piperidine Ring and Carbamate Moiety

Beyond the piperidine nitrogen, the piperidine ring itself and the carbamate group offer additional sites for chemical modification, enabling fine-tuning of a molecule's properties.

Direct and selective C-H functionalization of the piperidine ring is a powerful strategy for creating structural diversity. The regioselectivity of these reactions can often be controlled by the choice of catalyst and protecting groups on the nitrogen. d-nb.infothieme-connect.comnih.gov

C2 and C4 Functionalization: Dirhodium catalysts have been effectively used for regioselective C-H functionalization. By carefully selecting the rhodium catalyst and the nitrogen protecting group (e.g., N-Boc or N-α-oxoarylacetyl), it is possible to direct the insertion of carbene fragments to either the C2 or C4 position of the piperidine ring. d-nb.infothieme-connect.comnih.gov

C3 Functionalization: The C3 position is electronically deactivated, making direct C-H insertion challenging. nih.gov An indirect approach involves the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a regioselective reductive ring-opening of the cyclopropane (B1198618) to introduce substituents at the C3 position. d-nb.infonih.gov

Photocatalytic Functionalization: An alternative method uses photocatalytic oxidation with a flavin-based catalyst to achieve regiodivergent α- and β-functionalization, leading to hemiaminals or enecarbamates which can be further derivatized. chemrxiv.org

Piperidyne Intermediates: A novel approach involves the generation of a highly reactive 3,4-piperidyne intermediate, which can be trapped in cycloaddition reactions to construct a variety of functionalized and annulated piperidine scaffolds. nih.gov

Table 3: Regioselective Functionalization of the Piperidine Ring

Position Method Key Features
C2/C4 Rhodium-catalyzed C-H Insertion Selectivity controlled by catalyst and N-protecting group d-nb.infothieme-connect.comnih.gov
C3 Indirect Cyclopropanation/Ring-Opening Overcomes electronic deactivation at C3 d-nb.infonih.gov
α/β Photocatalytic Oxidation Forms hemiaminals and enecarbamates for further reaction chemrxiv.org
C3/C4 3,4-Piperidyne Intermediate Trapping via cycloadditions to form annulated piperidines nih.gov

The carbamate group (-NH-CO-O-) is more than just a linker; it is a key structural motif that influences a molecule's properties and interactions. nih.govacs.orgnih.gov It is a stable hybrid of an amide and an ester, capable of participating in hydrogen bonding and imposing conformational restrictions. nih.govacs.orgnih.gov

By varying the substituents at the amino and carboxyl ends of the carbamate, it is possible to modulate biological activity and pharmacokinetic properties. nih.govresearchgate.net The conformational rigidity of the carbamate, stemming from resonance between the amide and carboxyl groups, can be exploited to orient substituents for optimal target binding. nih.govacs.org For example, in one study, altering the substituents attached to the carbamate linker influenced the cis/trans isomer ratio, which in turn could be used to regulate ion channel flux. nih.gov This highlights the carbamate's role not just as a stable protecting group or linker, but as a functionally tunable component of a drug molecule. researchgate.net

Isosteric and bioisosteric replacements are crucial strategies in drug design to improve potency, selectivity, and metabolic profiles while retaining key binding interactions.

Carbamate Replacements: The carbamate moiety itself can be replaced with various bioisosteres. Amides and heteroaryl amides, such as 1,2,4-oxadiazoles, have been successfully used as carbamate replacements in γ-secretase inhibitors, in some cases leading to reduced cytochrome P450 (CYP) liabilities. nih.govresearchgate.net Sulfonamides have also been shown to be effective isosteric replacements for amides and, by extension, can be considered for carbamates. ucanr.edu

Piperidine Ring Replacements: The piperidine ring, a prevalent scaffold in pharmaceuticals, can also be a source of metabolic instability. chemrxiv.org To address this, rigid bioisosteres have been developed. For instance, 4H-Dewar pyridines have been explored as conformationally programmable isosteres of the piperidine ring. chemrxiv.org In other cases, different heterocyclic systems like aminopiperidines have been used as bioisosteric replacements for a piperazine (B1678402) ring to improve metabolic stability in dopamine (B1211576) transporter inhibitors. nih.gov

Table 4: Isosteric and Bioisosteric Replacements

Original Moiety Bioisostere Application Example Rationale
Carbamate Amide / Heteroaryl Amide (e.g., Oxadiazole) γ-Secretase inhibitors nih.govresearchgate.net Improve metabolic stability (CYP liabilities)
Amide/Carbamate Sulfonamide Soluble epoxide hydrolase inhibitors ucanr.edu Introduce different chemical properties
Piperidine 4H-Dewar Pyridine (B92270) General drug design chemrxiv.org Provide conformational rigidity, improve metabolic stability
Piperazine Aminopiperidine Dopamine transporter inhibitors nih.gov Improve metabolic stability

Structure Activity Relationships Sar and Rational Molecular Design Strategies

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of piperidin-4-yl carbamate (B1207046) derivatives can be significantly modulated by the introduction of various substituents on both the piperidine (B6355638) ring and the carbamate nitrogen. These modifications can influence the compound's size, shape, electronics, and hydrogen bonding capacity, thereby affecting its interaction with the target protein.

Substituents on the piperidine ring can profoundly impact the binding affinity and selectivity of piperidin-4-yl carbamate derivatives. The position, size, and nature of these substituents can dictate the orientation of the molecule within the binding pocket of a biological target.

Research on a series of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis has provided insights into the effects of halogenation. While ortho-halogenated derivatives only showed improved MenA inhibition, meta- and para-halogenated analogs exhibited a two- to four-fold enhancement in both inhibitory and antibacterial activity compared to the unsubstituted analog. This suggests that the position of the halogen substituent is critical for achieving whole-cell activity.

In a different context, the introduction of alkyl groups, specifically methyl groups, at the 3 and 5 positions of the piperidine ring in arylcarbamate derivatives of 1-piperidineethanol was found to be particularly favorable for affinity to the 5-HT4 receptor. Both cis- and trans-3,5-dimethyl substituted derivatives displayed high affinity, indicating that increased steric bulk at these positions can be well-tolerated and even beneficial for receptor binding. Conversely, for a series of N-substituted phenyldihydropyrazolones with a piperidine linker, unsubstituted piperidine was inactive, while alkylated analogs showed only modest activity. However, the introduction of larger, more apolar moieties like benzyl (B1604629) groups on the piperidine nitrogen led to a significant increase in potency against Trypanosoma cruzi amastigotes.

These findings highlight that the influence of piperidine ring substituents is highly dependent on the specific biological target and the nature of the binding pocket.

The substituent attached to the nitrogen atom of the carbamate moiety is a key determinant of the biological activity and selectivity of this compound derivatives. This position is often solvent-exposed in binding pockets, allowing for the introduction of a wide variety of groups to modulate physicochemical properties and explore interactions with the target.

A study on novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterase inhibitors demonstrated that the nature of the heterocyclic core significantly influences selectivity. Derivatives of N-benzylpiperazine were found to be selective butyrylcholinesterase (BuChE) inhibitors, whereas the corresponding N-benzylpiperidine derivatives exhibited non-selective inhibition of both BuChE and acetylcholinesterase (AChE). Molecular modeling studies suggested that these differences in selectivity arise from distinct orientations of the two groups within the AChE active site.

In the pursuit of anti-Alzheimer's agents, a series of N-alkylpiperidine carbamates were synthesized and evaluated for their inhibitory activity against cholinesterases and monoamine oxidases (MAO). The nature of the N-alkyl substituent was shown to be critical for both potency and selectivity. For instance, an N-benzylpiperidine derivative emerged as a multiple inhibitor of AChE, BuChE, and MAO-B, while an N-propargylpiperidine derivative was a selective and irreversible inhibitor of MAO-B. The diverse activity profiles of these compounds underscore the profound impact of the carbamate N-substituent on target affinity and selectivity.

Bioisosteric Replacements and Structural Scaffolding Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry used to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound while retaining its primary binding characteristics. mdpi.com For derivatives of this compound, this often involves modification of the core piperidine ring itself or the groups attached to it.

The substitution of a piperidine ring with a piperazine (B1678402) moiety is a common bioisosteric replacement in drug design. enamine.netenamine.net Piperazine, with its second nitrogen atom, can alter a molecule's polarity, basicity, hydrogen bonding capacity, and pharmacokinetic profile. nih.govresearchgate.net

In the development of dual-acting antagonists for the histamine (B1213489) H3 (H3R) and sigma-1 (σ1) receptors, a direct comparison between piperidine and piperazine cores revealed significant differences in affinity. nih.gov A study involving a series of derivatives showed that compounds featuring a piperidine core had a markedly higher affinity for the σ1 receptor compared to their piperazine counterparts. nih.govacs.org For instance, when comparing two compounds differing only in this core structure, the piperidine-containing compound (Compound 5 in the study) displayed a σ1R Kᵢ of 3.64 nM, whereas the piperazine analog (Compound 4 ) had a Kᵢ of 1531 nM. nih.govacs.org This dramatic drop in affinity suggests the piperidine moiety is a critical structural element for high-affinity σ1 receptor binding in this chemical series. acs.org Interestingly, this substitution did not significantly impact the affinity for the H3R. nih.gov

The difference in activity is often attributed to changes in the protonation state at physiological pH and the distinct conformational preferences of the two rings, which affects how the molecules interact with the receptor's binding site. nih.gov The piperidine ring is a fundamental structural feature for achieving dual H3/σ1 receptor activity in these specific ligands. acs.org

Table 1: Comparative Receptor Affinity of Piperidine vs. Piperazine Scaffolds for σ1R
Compound ID (from study)Core Scaffoldσ1R Kᵢ (nM)hH₃R Kᵢ (nM)
Compound 5Piperidine3.647.70
Compound 4Piperazine15313.17
Data sourced from a study on dual histamine H3 and sigma-1 receptor antagonists, highlighting the impact of the core scaffold on receptor affinity. nih.gov

To enhance binding interactions and explore additional receptor space, medicinal chemists often integrate fused ring structures or append various heteroaromatic moieties to the this compound core.

Fused Ring Structures: Creating more rigid, conformationally constrained analogs by introducing fused ring systems can lead to significant improvements in potency and metabolic stability. researchgate.net For example, replacing a flexible piperidine with a more rigid tropane (B1204802) ring has been shown to improve stability in rat and human microsomes. researchgate.net Similarly, bridged piperidine structures, such as a quinuclidine, can lock the piperidine ring into a specific conformation (e.g., a boat conformation), which can help probe the receptor's preferred ligand shape. nih.gov Such modifications, by increasing the three-dimensionality (sp³ character), can also enhance drug-like properties. nih.gov

Heteroaromatic Moieties: The attachment of heteroaromatic rings to the piperidine scaffold is a widely used strategy to introduce key interactions with biological targets, such as hydrogen bonds, π-π stacking, or hydrophobic interactions. nih.govmdpi.com In the development of ligands for the vesicular acetylcholine (B1216132) transporter (VAChT), replacing a phenyl group with a thiophene (B33073) moiety on a piperidine core resulted in a compound with high affinity (Kᵢ value of 5.00 nM). nih.gov Further exploration involved replacing the thiophene with other heteroaromatics like N-methyl pyrrole (B145914) or various pyridine (B92270) derivatives to optimize potency and provide sites for radiolabeling for in vivo studies. nih.gov Similarly, in the design of cannabinoid receptor 1 (CB1) inverse agonists, functionalizing the piperidine linker with various aryl and heteroaryl groups was a key strategy to enhance potency and selectivity. nih.gov

Rational Design Principles for Enhanced Selectivity and Potency

Rational drug design utilizes knowledge of a biological target or its ligands to create more potent and selective compounds. This approach can be broadly categorized into ligand-based and target-based methods.

In the absence of a high-resolution structure of the biological target, ligand-based design is an essential tool. creative-biolabs.comslideshare.net This approach involves analyzing a set of known active ligands to derive a pharmacophore model. A pharmacophore represents the crucial three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. creative-biolabs.comresearchgate.net

The process typically involves:

Training Set Selection: A diverse set of molecules with known biological activities against the target of interest is compiled. creative-biolabs.com

Conformational Analysis: The possible 3D conformations of each molecule in the training set are generated. creative-biolabs.com

Molecular Alignment: The molecules are superimposed to identify common chemical features. creative-biolabs.com

Pharmacophore Generation: A hypothesis or model is generated that encapsulates the essential features for activity. nih.gov

This pharmacophore model can then be used as a 3D query to screen large virtual databases to identify new, structurally diverse compounds that possess the key features required for binding but may have a completely different core scaffold. nih.gov

When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, target-based design becomes a powerful strategy. This approach allows for the direct visualization of the binding site, or "active site," enabling the design of ligands that fit precisely and form optimal interactions. nih.gov

Molecular docking is a key computational technique in this process. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov For instance, in the study of sigma-1 receptor (σ1R) ligands, docking simulations were performed using a 3D model of the human σ1R. nih.gov These simulations revealed that the active site contains a "binding dyad" of two key amino acid residues, Glu172 and Tyr103, that anchor the ligand. The binding pocket is also lined with several hydrophobic residues. High-affinity piperidine-containing ligands were shown to fit snugly into this site, with specific groups like an NH moiety forming crucial hydrogen bonds with the binding dyad, thereby stabilizing the complex. nih.gov This detailed understanding of the active site allows chemists to rationally add or modify functional groups on the this compound scaffold to improve binding affinity and potency. mdpi.com

Achieving selectivity for a specific biological target over closely related ones is a major challenge in drug discovery. For compounds targeting the cannabinoid system, obtaining selectivity for the human cannabinoid receptor 1 (hCB1) over the human cannabinoid receptor 2 (hCB2) is often a critical goal.

Recent structural data for hCB1 have revealed a potential binding pocket near the extracellular surface that is significantly different from the corresponding region in hCB2. nih.gov Rational design strategies have exploited this difference by functionalizing the 4-position of the piperidine ring of certain purine-based inverse agonists. The goal is to introduce groups that can access and interact with this unique pocket, thereby enhancing hCB1 potency and selectivity. nih.gov

In one such study, a variety of connectors (amide, carbamate, amine) and functional groups (alkyl, aryl, heteroaryl) were attached to the piperidine nitrogen. nih.gov It was found that secondary amides and carbamates are effective connectors for achieving selectivity, as they provide a strong hydrogen bond donor and increase the total polar surface area (TPSA). nih.gov For example, attaching an unsubstituted phenyl amine to the piperidine resulted in a compound that was highly potent and selective for hCB1. nih.gov These SAR studies provide a clear path to modify the physical properties of the molecules to tune their selectivity profile. nih.gov

Table 2: Example of SAR for hCB1 Selectivity via Piperidine Functionalization
Compound ID (from study)Piperidine ModificationhCB1 Kᵢ (nM)hCB2 Kᵢ (nM)Selectivity (hCB2 Kᵢ / hCB1 Kᵢ)
1 (Otenabant)Unsubstituted0.78420538
114-Anilino0.31>10000>32258
754-(Pyridin-2-yl)carboxamido0.29>10000>34482
Data from a study on purine-based hCB1 inverse agonists, showing how functionalization at the 4-position of the piperidine ring dramatically increases potency and selectivity over hCB2. nih.gov

Applications As a Building Block in Complex Chemical Synthesis

Synthesis of Diverse Heterocyclic Compound Libraries

The piperidin-4-yl carbamate (B1207046) scaffold is instrumental in generating libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Pyrimidinopiperidine Synthesis and Functionalization

While direct synthesis of pyrimidinopiperidines using piperidin-4-yl carbamate as a starting material is not extensively detailed in the provided search results, the analogous use of piperidine (B6355638) derivatives in the formation of complex heterocyclic systems is a well-established synthetic strategy. The carbamate group can act as a directing group or be transformed into other functionalities to facilitate the construction of the pyrimidine (B1678525) ring fused to the piperidine core. Further functionalization of the resulting pyrimidinopiperidine scaffold can then be achieved by leveraging the reactivity of both the piperidine and pyrimidine rings.

Indolylalkylpiperidine Derivative Construction

The synthesis of indolylalkylpiperidine derivatives often utilizes this compound as a key starting material. The piperidine nitrogen can be alkylated with a suitable indole-containing electrophile. The carbamate group serves as a protecting group for the 4-amino functionality on the piperidine ring, preventing its interference in the alkylation step. Subsequent deprotection of the carbamate reveals the primary or secondary amine, which can then be further modified to generate a diverse library of indolylalkylpiperidine derivatives. This strategic use of protection and deprotection allows for the controlled and efficient synthesis of these complex molecules.

Benzo[d]imidazole-2-one Derivative Synthesis

This compound is a crucial building block in the synthesis of various benzo[d]imidazole-2-one derivatives. mdpi.comnih.gov In one synthetic approach, commercially available tert-butyl piperidin-4-ylcarbamate undergoes nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene. mdpi.com The resulting intermediate is then subjected to catalytic hydrogenation to reduce the nitro group, followed by cyclization to form the benzo[d]imidazol-2-one ring system. mdpi.com The carbamate group, typically a Boc (tert-butyloxycarbonyl) group, protects the piperidine's 4-amino group throughout this sequence. mdpi.com This protecting group can then be removed under acidic conditions to yield the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one core, which can be further functionalized. mdpi.comnih.gov For instance, the deprotected piperidine nitrogen can be coupled with various carboxylic acids or other electrophiles to produce a range of derivatives. mdpi.com

Another strategy involves the reductive cyclization of an N-piperidine substituted nitroaniline with an appropriate aldehyde, such as 2-furfural, using sodium dithionite. arkat-usa.org The resulting 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole can then be deprotected and derivatized at the piperidine nitrogen. arkat-usa.org

Role in Multi-Step Organic Synthesis Pathways

The unique properties of the carbamate group in this compound make it an invaluable tool in multi-step organic synthesis, particularly in protection-deprotection sequences and in facilitating complex coupling reactions.

Strategic Use in Protection-Deprotection Sequences

The carbamate moiety, most commonly the tert-butyloxycarbonyl (Boc) group, is a widely used protecting group for the amino functionality on the piperidine ring. masterorganicchemistry.comchem-station.com This protection is essential to prevent the nucleophilic amine from participating in undesired side reactions during various synthetic transformations. organic-chemistry.org

The Boc group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). mdpi.comnih.govmasterorganicchemistry.com This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups that may be present in the molecule. masterorganicchemistry.comchem-station.com This strategic use of protection and deprotection is fundamental in the synthesis of complex molecules where multiple reactive sites need to be selectively addressed. organic-chemistry.org

Table 1: Common Carbamate Protecting Groups and Their Deprotection Conditions

Protecting GroupAbbreviationDeprotection Conditions
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl) masterorganicchemistry.comcreative-peptides.com
BenzyloxycarbonylCbz, ZCatalytic hydrogenation (e.g., H₂, Pd/C) masterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine in DMF) masterorganicchemistry.comcreative-peptides.com
AllyloxycarbonylAllocPd(0) catalysis nih.govresearchgate.net

This table provides a summary of commonly used carbamate protecting groups and their typical deprotection methods.

Facilitation of Complex Sequential Coupling Reactions

This compound plays a crucial role in facilitating complex sequential coupling reactions. By protecting the 4-amino group, the piperidine nitrogen can selectively participate in coupling reactions, such as amide bond formation or reductive amination. mdpi.com Once the desired coupling has been achieved, the carbamate can be removed to reveal the 4-amino group, which can then be used in a subsequent coupling reaction. nih.gov

For example, in the synthesis of certain NLRP3 inflammasome inhibitors, the piperidine nitrogen of a deprotected precursor is coupled with a carboxylic acid using activating agents like HBTU and HOBt. mdpi.com This demonstrates how the piperidin-4-yl moiety, with its protected or deprotected amino group, can be sequentially functionalized to build complex molecular architectures. The ability to control the reactivity of the two nitrogen atoms in the piperidine ring through the use of a carbamate protecting group is a key strategy in the efficient synthesis of these intricate molecules.

Contribution to Privileged Structures in Chemical Biology Research

This compound and its derivatives are significant building blocks in medicinal chemistry, largely due to their contribution to the formation of "privileged structures." This term refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for the development of new therapeutic agents. The piperidine ring, a core component of this compound, is one of the most prevalent heterocyclic scaffolds in pharmaceuticals, valued for its three-dimensional nature and its ability to be readily functionalized. mdpi.com The carbamate moiety itself is a key structural motif in many approved drugs, prized for its chemical stability and its capacity to act as a peptide bond surrogate, which can improve a molecule's ability to permeate cell membranes. acs.orgnih.gov The combination of the piperidine scaffold and the carbamate group creates a versatile platform for generating diverse molecular architectures with potential applications across a wide range of biological targets.

Development of Phenyl(piperidin-4-yl)methanone (B1296144) Fragments

A prominent example of a privileged structure derived from the piperidine framework is the phenyl(piperidin-4-yl)methanone fragment, also known as the benzoylpiperidine fragment. mdpi.comnih.gov This motif is found in a multitude of bioactive small molecules with a broad spectrum of therapeutic properties, including anti-cancer, anti-psychotic, and neuroprotective activities. mdpi.comnih.gov Its prevalence in drug development stems from its metabolic stability and its role as a potential bioisostere of the piperazine (B1678402) ring, offering a reliable chemical frame for drug design. nih.gov

The synthesis of molecules containing the phenyl(piperidin-4-yl)methanone fragment often involves straightforward and cost-effective methods. nih.gov The piperidine's free amino group allows for simple functionalization through reactions like nucleophilic substitutions and N-alkylations. This versatility enables the systematic modification of the core structure to optimize binding affinity and selectivity for specific biological targets. For instance, research groups have developed molecules with affinity for serotonin (B10506) receptors by modifying the 4-(p-fluorobenzoyl)piperidine moiety. mdpi.com The phenyl(piperidin-4-yl)methanone scaffold serves as a crucial component that can be elaborated upon to create complex and potent therapeutic agents.

Integration into Carbamate-Containing Scaffolds for Biological Exploration

The this compound scaffold is instrumental in the synthesis of various carbamate-containing structures for biological investigation. The tert-butyloxycarbonyl (Boc) protected form, tert-butyl piperidin-4-ylcarbamate, is a particularly valuable intermediate. The Boc group is stable under many reaction conditions but can be easily removed, allowing for further functionalization of the piperidine nitrogen. This bifunctionality makes it a versatile building block for constructing complex molecules.

One significant application is in the development of enzyme inhibitors. For example, piperidine and piperazine carbamates have been identified as a privileged chemical scaffold for creating covalent inhibitors of endocannabinoid hydrolases like monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH). nih.gov The selectivity of these carbamate inhibitors can be fine-tuned by modifying substituents on the piperidine ring, demonstrating the scaffold's adaptability. nih.gov

Emerging Research Directions and Future Perspectives

Exploration of Novel and Untapped Biological Targets

The versatility of the piperidin-4-yl carbamate (B1207046) framework allows for its incorporation into molecules designed to interact with a wide array of biological targets. While it has been successfully utilized in developing agents for established targets, emerging research is focused on exploring novel and previously untapped proteins and pathways.

Derivatives of this scaffold have been investigated as inhibitors for a variety of enzymes and receptors. Key examples include:

Cholinesterases: Novel carbamate derivatives featuring N-benzylpiperidine have been designed as inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes critical in the progression of neurodegenerative disorders. nih.gov

NLRP3 Inflammasome: The tert-butyl piperidin-4-ylcarbamate building block has been instrumental in synthesizing novel inhibitors of the NLRP3 inflammasome, a key mediator of inflammatory processes and related diseases.

Endocannabinoid Hydrolases: Tunable piperidine (B6355638) carbamates have been characterized as inhibitors of endocannabinoid hydrolases like monoacylglycerol lipase (B570770) (MAGL), presenting opportunities for developing therapeutics for neurological and inflammatory conditions. nih.gov

GPR119 Agonists: A novel series of indoline (B122111) carbamate derivatives has been identified as potent agonists for G-protein coupled receptor 119 (GPR119), an attractive target for new anti-diabetic agents. epa.gov

Oncological Targets: The piperidine ring is a frequent component in anticancer agents, and research continues to explore derivatives that inhibit pathways involved in tumor growth and resistance, such as the ubiquitin-proteasome system.

Future exploration is likely to extend into other areas where the scaffold's structural features can be leveraged to achieve high potency and selectivity. The ability to readily modify the piperidine ring and the carbamate group provides a pathway to create large, diverse libraries for screening against new and challenging biological targets.

Table 1: Investigated Biological Targets for Piperidin-4-yl Carbamate Derivatives

Biological Target Therapeutic Area
Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) Neurodegenerative Diseases
NLRP3 Inflammasome Inflammatory Diseases
Endocannabinoid Hydrolases (e.g., MAGL) Neurology, Inflammation
GPR119 Metabolic Disorders (Diabetes)
IRAK4 Inflammatory Diseases
Orexin Receptors Sleep Disorders, Addiction

Development of Greener and More Efficient Synthetic Methodologies

A significant focus of future research is the development of more sustainable and efficient methods for synthesizing this compound and its derivatives. Traditional synthetic routes can involve harsh conditions, long reaction times, and the use of hazardous materials. nih.gov

Recent advancements point toward greener and more scalable processes. One improved method for synthesizing methyl piperidine-4-yl-carbamate involves a reductive amination of 1-benzylpiperidin-4-one using Raney-Ni as a catalyst. researchgate.net This approach offers the advantages of using commercially available raw materials and achieving high yields in shorter reaction times, making it suitable for large-scale manufacturing. researchgate.net

Other green chemistry approaches are being explored for the synthesis of piperidone precursors. researchgate.net These include the use of ultrasound irradiation, which can increase reaction rates and yields, and solvent-free methodologies for creating the carbamate moiety itself. researchgate.netbohrium.com For instance, an environmentally friendly protocol for synthesizing primary carbamates uses sodium cyanate (B1221674), an alcohol or phenol, and trichloroacetic acid under solvent-free conditions. bohrium.com Future work will likely focus on integrating these principles to develop one-pot processes that are both economically viable and environmentally responsible. nih.gov

Table 2: Comparison of Synthetic Methodologies

Methodology Key Features Advantages
Traditional Methods Often require harsh conditions, multiple steps, and protective group chemistry. Well-established protocols.
Improved Reductive Amination Uses Raney-Ni catalyst with commercially available starting materials. researchgate.net High yields, shorter reaction times, scalable. researchgate.net
Ultrasound Irradiation Employs ultrasonic waves to promote the reaction for piperidone synthesis. researchgate.net Higher yields, faster reactions, effective for sterically hindered molecules. researchgate.net
Solvent-Free Carbamate Synthesis Reaction of sodium cyanate and an alcohol in the presence of an acid catalyst without solvent. bohrium.com Environmentally friendly, simple, high purity of product. bohrium.com

Integration with Advanced High-Throughput Screening in Academic Discovery Programs

High-Throughput Screening (HTS) is a pivotal technology in drug discovery, allowing for the rapid evaluation of hundreds of thousands of compounds against a specific biological target. nih.govdrugtargetreview.com The this compound scaffold is an ideal starting point for creating diverse chemical libraries for HTS campaigns due to its synthetic accessibility and versatile structure.

Future academic and industrial drug discovery programs will increasingly integrate HTS with libraries built around this core. The goal of HTS is to identify "lead" compounds that can be further optimized into viable drug candidates. drugtargetreview.com A key advantage of HTS is that it is driven by functional activity, which can lead to the discovery of compounds with novel chemical structures and mechanisms of action. drugtargetreview.com

Recent technological advancements are making HTS more powerful. High-throughput mass spectrometry, for example, enables label-free assays that are often faster, cheaper, and more physiologically relevant than traditional screening methods. embopress.org By applying these advanced screening techniques to libraries of this compound derivatives, academic programs can accelerate the identification of novel bioactive molecules for a wide range of diseases. embopress.orgacs.org

Theoretical and Mechanistic Investigations at the Molecular Level

A deeper understanding of the molecular interactions and reaction mechanisms governing the synthesis and activity of this compound derivatives is crucial for rational drug design. Theoretical and computational studies are becoming indispensable tools in this endeavor.

The carbamate group itself possesses unique electronic and structural properties, including amide resonance that imposes conformational restrictions. acs.orgnih.gov These features are critical for modulating interactions with target enzymes or receptors. acs.orgnih.gov Computational methods are used to study these properties and predict how substitutions on the scaffold will affect biological activity. researchgate.net

Molecular modeling studies have been employed to explain the selectivity of N-benzylpiperidine carbamate derivatives for different cholinesterases by examining their orientation within the enzyme's active site. nih.gov Furthermore, mechanistic studies using Density Functional Theory (DFT) calculations have been used to elucidate the pathways of copper-catalyzed reactions for synthesizing piperidines, providing insights that can be used to optimize reaction conditions. acs.org Future research will continue to leverage these computational tools to refine structure-activity relationships and guide the synthesis of next-generation therapeutic agents.

Potential Applications in Advanced Materials Science Research (if applicable to future findings)

While the primary focus of research on this compound has been in medicinal chemistry, its inherent chemical functionalities suggest potential, albeit largely unexplored, applications in materials science. The carbamate linkage is the defining feature of polyurethanes, a highly versatile class of polymers.

Future research could explore the use of bifunctional this compound derivatives as novel monomers for creating specialized polymers. The rigid piperidine ring could be incorporated into polymer backbones to impart specific thermal or mechanical properties. Furthermore, the nitrogen atom within the piperidine ring offers a site for functionalization or for interacting with other substances. For example, the known reactivity of amines with carbon dioxide could be leveraged by incorporating the piperidine scaffold into materials designed for CO2 capture and sequestration. mdpi.com As the demand for advanced functional materials grows, the unique structural attributes of the this compound scaffold may offer new solutions in polymer chemistry and materials science.

Q & A

Q. What are the common synthetic routes for preparing piperidin-4-yl carbamate derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves reacting tert-butyl(piperidin-4-yl)carbamate with aryl halides or activated carbonyl compounds under basic conditions. For example, K₂CO₃ in dry DMSO at 100°C facilitates the coupling of tert-butyl(piperidin-4-yl)carbamate with electrophilic partners, yielding derivatives with moderate to high efficiency (20–94% yields) . Alternative methods include reductive amination using NaBH(OAc)₃ in dichloroethane (DCE) to introduce benzyl or substituted benzyl groups to the piperidine nitrogen .

Q. How can researchers confirm the structural integrity of synthesized this compound compounds?

Structural validation relies on spectroscopic techniques:

  • ¹H NMR : Characteristic shifts for the piperidine ring protons (e.g., δ 2.40–3.60 ppm for axial/equatorial H) and carbamate carbonyl (δ ~155–160 ppm in ¹³C NMR).
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 481.7 [M+H]⁺ for benzyl-substituted derivatives) confirm molecular weight .
  • Purity assessment : HPLC or TLC with ≥95% purity thresholds ensures minimal impurities .

Q. What solvents and reaction conditions are optimal for this compound stability?

Piperidin-4-yl carbamates are sensitive to acidic/basic hydrolysis. Reactions should be conducted in anhydrous solvents (e.g., DMF, DMSO) under inert atmospheres (N₂/Ar). Storage at –20°C in sealed containers with desiccants (e.g., silica gel) prevents degradation .

Advanced Research Questions

Q. How can low yields in this compound coupling reactions be addressed?

Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency.
  • Catalytic systems : Pd/C or CuI can enhance cross-coupling reactions.
  • Solvent optimization : Switching from DMSO to DMAc or THF may improve solubility . For example, tert-butyl(piperidin-4-yl)carbamate reactions in DMF with NaH at 90–100°C achieved 61–100% yields for aryloxy derivatives .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorescence-based substrates.
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) or target engagement (e.g., GPCR binding via cAMP quantification) .
  • In vivo studies : Pharmacokinetic profiling (e.g., plasma half-life, bioavailability) in rodent models .

Q. How can stereochemical integrity be maintained during this compound synthesis?

Chiral resolution or asymmetric synthesis techniques are critical:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to control piperidine ring conformation.
  • Dynamic kinetic resolution : Catalytic Pd or Ru complexes enable enantioselective amination . For instance, NMR coupling constants (J = 10.5 Hz for axial protons) confirm stereochemical outcomes .

Q. What strategies resolve contradictions in reported reaction efficiencies for this compound derivatives?

Discrepancies in yields (e.g., 45–94% for tert-butyl(piperidin-3-yl) vs. piperidin-4-yl carbamates) arise from positional isomerism or solvent effects. Systematic screening of:

  • Base strength : K₂CO₃ vs. Cs₂CO₃.
  • Temperature gradients : 80°C vs. 100°C.
  • Additives : Catalytic KI or TBAB .

Q. How are piperidin-4-yl carbamates optimized for in vivo pharmacological studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., tert-butyl carbamate) for improved bioavailability.
  • Metabolic stability : Liver microsome assays identify susceptible sites for deuteration or fluorination .
  • Toxicity profiling : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .

Methodological Considerations

Q. What analytical techniques quantify this compound degradation under physiological conditions?

  • LC-MS/MS : Monitors hydrolytic cleavage of the carbamate group in simulated gastric fluid (pH 1.2–3.0).
  • Stability studies : Incubate compounds in plasma or liver microsomes to determine half-life .

Q. How are computational models applied to this compound drug design?

  • Molecular docking : Predict binding modes to targets like GPCRs or kinases (e.g., using AutoDock Vina).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the aryl ring) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.